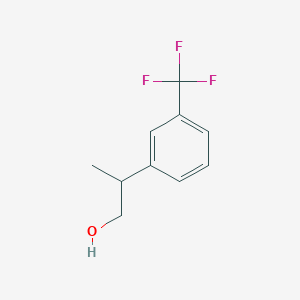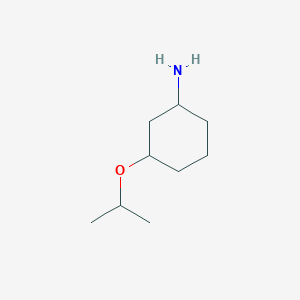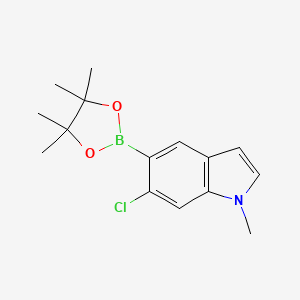
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone, bis(trifluoroacetic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone; bis(trifluoroacetic acid) is a complex organic compound that features a pyrrolidine ring, a sulfanone group, and trifluoroacetic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of N-carbamate-protected amino alcohols, which undergo acid-promoted cyclization to form the pyrrolidine ring . The sulfanone group is then introduced through a series of oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The sulfanone group can be further oxidized to form sulfoxides and sulfones.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone involves its interaction with various molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanone group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A simpler analog with a similar pyrrolidine ring but lacking the sulfanone group.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, offering different reactivity and biological activity.
Prolinol: A hydroxylated derivative of pyrrolidine with distinct pharmacological properties.
Uniqueness
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone is unique due to the presence of the sulfanone group, which imparts distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H14F6N2O5S |
|---|---|
Molekulargewicht |
376.28 g/mol |
IUPAC-Name |
imino-methyl-oxo-pyrrolidin-3-yl-λ6-sulfane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2OS.2C2HF3O2/c1-9(6,8)5-2-3-7-4-5;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7) |
InChI-Schlüssel |
MUAQUYDCUWUBIK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=N)(=O)C1CCNC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13481762.png)










![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)
